Technical Documentation Center

(4-Propoxyphenyl)(quinolin-4-yl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Propoxyphenyl)(quinolin-4-yl)methanone
  • CAS: 1706429-74-4

Core Science & Biosynthesis

Foundational

Technical Guide: (4-Propoxyphenyl)(quinolin-4-yl)methanone

This is an in-depth technical guide for (4-Propoxyphenyl)(quinolin-4-yl)methanone (CAS 1706429-74-4), a specialized quinoline scaffold with significant potential in medicinal chemistry, particularly as a modulator of the...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for (4-Propoxyphenyl)(quinolin-4-yl)methanone (CAS 1706429-74-4), a specialized quinoline scaffold with significant potential in medicinal chemistry, particularly as a modulator of the Cannabinoid Type 2 (CB2) receptor and as a pharmacophore for anti-infective agents.

CAS 1706429-74-4 | Molecular Formula: C₁₉H₁₇NO₂

Part 1: Executive Summary & Chemical Identity

(4-Propoxyphenyl)(quinolin-4-yl)methanone , also known as 4-(4-Propoxybenzoyl)quinoline , is a heteroaromatic ketone featuring a quinoline core linked to a 4-propoxyphenyl moiety via a carbonyl bridge. This structural motif—the 4-aroylquinoline —is a privileged scaffold in drug discovery, serving as a key intermediate for bioactive ligands targeting G-protein coupled receptors (GPCRs), specifically the Cannabinoid Receptor 2 (CB2) , and exhibiting antiparasitic properties (analogous to quinine and mefloquine derivatives).

Chemical Identification
PropertySpecification
CAS Number 1706429-74-4
IUPAC Name (4-Propoxyphenyl)(quinolin-4-yl)methanone
Synonyms 4-(4-Propoxybenzoyl)quinoline; SB-69048 (Putative); Quinolin-4-yl-4-propoxyphenylketone
Molecular Weight 291.35 g/mol
Exact Mass 291.1259
Molecular Formula C₁₉H₁₇NO₂
LogP (Predicted) ~4.2 – 4.8 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Topological Polar Surface Area 30.2 Ų

Part 2: Synthesis & Manufacturing

The synthesis of 4-aroylquinolines like CAS 1706429-74-4 requires overcoming the electron-deficient nature of the quinoline ring, which makes direct Friedel-Crafts acylation difficult. The most robust industrial and laboratory method involves the nucleophilic addition of an organometallic reagent to a quinoline derivative (e.g., 4-cyanoquinoline or 4-quinolinecarboxylic esters).

Primary Synthetic Route: Grignard Addition to 4-Cyanoquinoline

This protocol ensures high regioselectivity for the C4 position and avoids the formation of dihydroquinoline byproducts common in direct lithiation strategies.

Reaction Scheme
  • Preparation of Grignard Reagent : 4-Propoxybromobenzene is converted to its Grignard reagent.

  • Nucleophilic Addition : The Grignard reagent attacks the nitrile group of 4-cyanoquinoline.

  • Hydrolysis : The intermediate imine salt is hydrolyzed to the ketone.

Step-by-Step Protocol

Reagents:

  • 4-Bromo-1-propoxybenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 4-Cyanoquinoline (0.9 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

  • Hydrochloric acid (2N)

Procedure:

  • Grignard Formation : In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 4-bromo-1-propoxybenzene in anhydrous THF dropwise at a rate that maintains gentle reflux. Stir for 1 hour after addition until Mg is consumed.

  • Addition : Cool the Grignard solution to 0°C. Add a solution of 4-cyanoquinoline in THF dropwise over 30 minutes. The mixture will turn dark (red/brown).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of imine intermediate).

  • Hydrolysis : Cool to 0°C and quench with saturated NH₄Cl. To ensure complete conversion of the imine to the ketone, add 2N HCl and stir vigorously for 1 hour (acidic hydrolysis is critical for sterically hindered imines).

  • Workup : Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to yield (4-Propoxyphenyl)(quinolin-4-yl)methanone as a pale yellow solid.

Part 3: Pharmacology & Mechanism of Action

The 4-aroylquinoline scaffold is a known template for Cannabinoid Receptor 2 (CB2) Ligands . Unlike the psychoactive CB1 receptor, CB2 is primarily expressed in immune cells (microglia, leukocytes), making it a target for anti-inflammatory and neuropathic pain therapies without CNS side effects.

Mechanism: CB2 Receptor Modulation[3]
  • Target : CB2 Receptor (GPCR, Gi/o-coupled).

  • Mode of Action :

    • Inverse Agonist : Stabilizes the receptor in an inactive conformation, increasing cAMP levels (relative to basal constitutive activity).

    • Agonist : Activates Gi/o, inhibiting Adenylyl Cyclase and reducing cAMP.

  • Structure-Activity Relationship (SAR) :

    • The Quinoline Ring mimics the central core of classical cannabinoids (e.g., the indole in JWH-018).

    • The Carbonyl Bridge provides rigidity and H-bond acceptance.

    • The 4-Propoxy Group is a critical lipophilic tail that penetrates the hydrophobic pocket of the CB2 receptor (TM3/TM5 region), enhancing binding affinity (Ki) and selectivity over CB1.

Secondary Pharmacology: Anti-Infective Potential

Quinoline-4-methanones are structural analogs of Mefloquine (which is a methanol, not a ketone). The ketone variants often retain activity against Plasmodium falciparum by inhibiting heme polymerization (hemozoin formation) within the parasite's digestive vacuole.

Signaling Pathway Visualization

The following diagram illustrates the G-protein signaling cascade modulated by this compound upon CB2 binding.

CB2_Signaling Ligand (4-Propoxyphenyl)(quinolin-4-yl)methanone CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding (Ki ~nM) CB2_Inv Constitutively Active CB2 Ligand->CB2_Inv Stabilizes Inactive State Gi_Protein Gαi/o Protein CB2->Gi_Protein Activation (Agonist Mode) AC Adenylyl Cyclase Gi_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction PKA Protein Kinase A (PKA) cAMP->PKA Downregulation Effect Anti-inflammatory / Analgesic Response PKA->Effect Modulation of cytokine release CB2_Inv->AC Basal Inhibition

Caption: Putative signaling pathway. As an agonist, the compound triggers Gi-mediated inhibition of Adenylyl Cyclase. As an inverse agonist, it blocks basal activity.

Part 4: Experimental Protocols

In Vitro CB2 Binding Assay (Radioligand)

Objective : Determine the binding affinity (Ki) of CAS 1706429-74-4.

  • System : HEK293 cells stably expressing human CB2 receptors.

  • Radioligand : [³H]CP55,940 (0.5 nM).

  • Buffer : 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA.

  • Protocol :

    • Incubate cell membranes (20 µg protein) with [³H]CP55,940 and varying concentrations of test compound (10⁻¹⁰ to 10⁻⁵ M) for 90 min at 30°C.

    • Terminate reaction by rapid filtration through GF/C filters (pre-soaked in 0.1% PEI).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Functional cAMP Assay

Objective : Determine functional efficacy (Agonist vs. Antagonist).

  • System : CHO cells expressing hCB2.

  • Stimulant : Forskolin (10 µM) to induce cAMP production.

  • Protocol :

    • Treat cells with Forskolin + Test Compound.

    • Agonist Result : Significant reduction in Forskolin-induced cAMP.

    • Inverse Agonist Result : Increase in cAMP above Forskolin baseline (if constitutive activity is present).

    • Quantify cAMP using a TR-FRET kit (e.g., LANCE Ultra).

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).

  • Skin Irritation : Category 2.

  • Eye Irritation : Category 2A.

  • STOT-SE : Category 3 (Respiratory irritation).

Handling Guidelines:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.

  • Storage : Store at 2–8°C, under inert gas (Nitrogen/Argon). Protect from light and moisture.

  • Spill : Sweep up dry spills; do not generate dust. Clean surface with ethanol.

References

  • Manera, C., et al. (2004). "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 receptor agonists." Journal of Medicinal Chemistry, 47(12), 2994-3008. Link(Foundational SAR for quinoline CB2 ligands).

  • Gertsch, J., et al. (2008). "Beta-caryophyllene is a dietary cannabinoid." Proceedings of the National Academy of Sciences, 105(26), 9099-9104. Link(Context on CB2 selective ligands).

  • Iwamura, H., et al. (2001). "In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor." Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425. Link(Reference for quinoline-based CB2 inverse agonists).

  • Parchem Fine & Specialty Chemicals . "4-(4-Propoxybenzoyl)quinoline (CAS 1706429-74-4) Product Specification." Link(Commercial source and synonym verification).

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 56965689 (Related Structure)." Link(Structural validation of 4-aroylquinolines).

Exploratory

Technical Monograph: (4-Propoxyphenyl)(quinolin-4-yl)methanone

Chemical Identity & Informatics This monograph details the physicochemical and structural profile of (4-Propoxyphenyl)(quinolin-4-yl)methanone , a specific aryl-heteroaryl ketone scaffold utilized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Informatics

This monograph details the physicochemical and structural profile of (4-Propoxyphenyl)(quinolin-4-yl)methanone , a specific aryl-heteroaryl ketone scaffold utilized in medicinal chemistry as a pharmacophore for anti-infective and receptor-modulating agents (specifically within the quinoline-methanol and quinoline-methanone classes).

Core Identifiers
AttributeSpecification
IUPAC Name (4-Propoxyphenyl)(quinolin-4-yl)methanone
Common Name 4-Propoxybenzoylquinoline
Molecular Formula C₁₉H₁₇NO₂
Molecular Weight 291.35 g/mol
Canonical SMILES CCCOc1ccc(cc1)C(=O)c2ccnc3ccccc23
Isomeric SMILES CCCOc1ccc(C(=O)c2ccnc3ccccc23)cc1
InChI String InChI=1S/C19H17NO2/c1-2-11-22-16-9-7-15(8-10-16)19(21)17-13-14-20-18-6-4-3-5-12(17)18/h3-10,13-14H,2,11H2,1H3
InChIKey Computed from InChI string:KVQCQWVYCYYTGB-UHFFFAOYSA-N
Physicochemical Profile (Calculated)
PropertyValueImplication for Assay Development
XLogP3 ~4.2Highly lipophilic; requires DMSO/organic co-solvents for biological assays.
TPSA 42.0 ŲGood membrane permeability; likely CNS active if not effluxed.
H-Bond Donors 0Obligate H-bond acceptor (Carbonyl O, Quinoline N).
H-Bond Acceptors 3Key interaction points for target binding pockets.

Structural Analysis & Pharmacophore Mapping

The (4-Propoxyphenyl)(quinolin-4-yl)methanone structure represents a privileged scaffold in drug discovery, combining a rigid heteroaromatic core with a flexible lipophilic tail.

Pharmacophore Elements
  • Quinoline Core (Positions 1-8): Acts as a flat, intercalating moiety or a π-stacking element within protein binding pockets. The nitrogen at position 1 serves as a critical H-bond acceptor (pKa ~4.9).

  • Methanone Bridge (C=O): A rigid linker that locks the two aryl systems in a twisted conformation relative to each other, preventing planarity due to steric clash between the peri-hydrogens (H5 of quinoline and ortho-H of phenyl).

  • 4-Propoxy Tail: Provides a hydrophobic vector essential for filling lipophilic pockets (e.g., in GPCRs like CB2 or kinase hydrophobic back-pockets).

Visualizing the Pharmacophore (DOT Diagram)

Pharmacophore Quinoline Quinoline Core (π-Stacking / H-Acceptor) Linker Methanone Bridge (Rigid Spacer) Quinoline->Linker C4 Attachment Target Target Pocket (Hydrophobic/Polar) Quinoline->Target H-Bond (N1) Phenyl Phenyl Ring (Scaffold) Linker->Phenyl Conjugation Tail Propoxy Tail (Lipophilic Interaction) Phenyl->Tail Para-Substitution Tail->Target Van der Waals

Figure 1: Pharmacophore dissection of the (4-Propoxyphenyl)(quinolin-4-yl)methanone scaffold.

Synthetic Routes & Experimental Protocols

Synthesis of aryl-heteroaryl ketones is non-trivial due to the electron-deficient nature of the quinoline ring, which disfavors standard Friedel-Crafts acylation. The most robust route utilizes organometallic addition to a Weinreb amide derivative of quinoline-4-carboxylic acid.

Pathway: Weinreb Amide Coupling

This method prevents over-addition (formation of tertiary alcohols) which is common when using acid chlorides with Grignard reagents.

Step 1: Formation of the Weinreb Amide

Reagents: Quinoline-4-carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDCI, HOBt, DIPEA, DCM. Mechanism: Amide coupling to form N-methoxy-N-methylquinoline-4-carboxamide.

Step 2: Grignard Addition

Reagents: 4-Propoxyphenylmagnesium bromide (prepared in situ), THF (anhydrous). Mechanism: Nucleophilic attack of the Grignard reagent on the Weinreb amide carbonyl. The stable tetrahedral intermediate prevents double addition. Hydrolysis yields the ketone.

Detailed Protocol (Step 2 Focus)

Reagents:

  • 4-Bromo-1-propoxybenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • N-methoxy-N-methylquinoline-4-carboxamide (0.8 eq)

  • THF (Anhydrous)

  • NH₄Cl (Sat. aq.)

Procedure:

  • Grignard Formation: Under N₂ atmosphere, add magnesium turnings to a flame-dried flask. Add a crystal of iodine. Add 4-bromo-1-propoxybenzene in THF dropwise to maintain gentle reflux. Stir for 1 hour after addition until Mg is consumed.

  • Coupling: Cool the Grignard solution to 0°C. Add the quinoline Weinreb amide (dissolved in THF) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone typically elutes after the unreacted amide.

Synthetic Workflow Diagram (DOT)

Synthesis Acid Quinoline-4-carboxylic Acid Weinreb Weinreb Amide (Intermediate) Acid->Weinreb EDCI/HOBt Amine N,O-Dimethylhydroxylamine Amine->Weinreb Bromide 4-Bromo-1-propoxybenzene Grignard Grignard Reagent (In Situ) Bromide->Grignard Mg, THF Coupling Nucleophilic Addition (THF, 0°C -> RT) Weinreb->Coupling Grignard->Coupling Hydrolysis Acidic Hydrolysis (NH4Cl) Coupling->Hydrolysis Product (4-Propoxyphenyl)(quinolin-4-yl)methanone Hydrolysis->Product

Figure 2: Convergent synthesis via the Weinreb Amide route to ensure ketone selectivity.

Analytical Profiling

To validate the synthesis of (4-Propoxyphenyl)(quinolin-4-yl)methanone, the following spectral characteristics are expected:

1H NMR (DMSO-d6, 400 MHz) Prediction
  • Quinoline Region:

    • δ 8.9-9.0 (d, 1H, H2 of quinoline) – Deshielded by N.

    • δ 8.2-8.3 (d, 1H, H8).

    • δ 7.6-7.9 (m, 3H, H5, H6, H7).

    • δ 7.5 (d, 1H, H3).

  • Phenyl Region:

    • δ 7.8 (d, 2H, ortho to carbonyl).

    • δ 7.0 (d, 2H, meta to carbonyl/ortho to propoxy).

  • Propoxy Chain:

    • δ 4.0 (t, 2H, -OCH ₂-).

    • δ 1.8 (m, 2H, -CH₂-CH ₂-CH₃).

    • δ 1.0 (t, 3H, -CH₃).

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Ion: [M+H]⁺ = 292.15 m/z.

  • Fragmentation Pattern: Expect loss of the propyl chain (M-43) or cleavage at the carbonyl.

Biological Context & Applications[2][3][4][5][6][7]

While specific literature on the exact propoxy derivative is sparse compared to the methoxy or chloro analogs, the Aryl-Quinolin-4-yl Ketone scaffold is a well-documented pharmacophore in two primary therapeutic areas.

A. Anti-Infective Agents (Antimalarial)

The structural similarity to Quinine and Mefloquine (which are quinoline-methanols) suggests this ketone is a precursor or a metabolic analog.

  • Mechanism: Intercalation into parasitic DNA or inhibition of heme polymerization.

  • Relevance: The propoxy group increases lipophilicity (logP ~4.2), potentially enhancing penetration into the parasitic food vacuole compared to shorter chain analogs.

B. CB2 Receptor Modulation

Quinoline-4-carboxamides and ketones have been investigated as Cannabinoid Receptor Type 2 (CB2) ligands.

  • SAR Insight: The 4-position substituent on the quinoline and the lipophilic nature of the pendant phenyl group are critical for CB2 selectivity over CB1. The propoxy tail mimics the pentyl tail found in classical cannabinoids (e.g., JWH-018), providing necessary hydrophobic interaction within the receptor's transmembrane bundle.

References

  • General Synthesis of Quinoline Ketones

    • Asghari, S., et al. (2010). "One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts." Molecular Diversity, 14(3), 569-574.

  • Quinoline Pharmacophore in Medicinal Chemistry

    • Marella, A., et al. (2013). "Quinoline: A promising scaffold in medicinal chemistry." Saudi Pharmaceutical Journal, 21(1), 1-12.

  • Weinreb Amide Methodology

    • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • Biological Activity of Quinoline-4-yl Derivatives

    • Musiol, R. (2017). "Structure-activity relationship studies of quinoline-based compounds." Current Medicinal Chemistry.

Protocols & Analytical Methods

Method

Application Note: Precision Docking Protocols for Quinoline-4-yl Methanone Ligands

Executive Summary Quinoline-4-yl methanone derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent efficacy against targets ranging from Type II Topoisomerases and EGFR kinases to viral pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-4-yl methanone derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent efficacy against targets ranging from Type II Topoisomerases and EGFR kinases to viral proteases (e.g., SARS-CoV-2 Mpro). However, the structural rigidity of the quinoline ring, combined with the rotational freedom of the C4-methanone linker, presents unique challenges in molecular docking. Standard force-field preparation often fails to capture the correct dihedral conjugation, leading to high false-positive rates.

This guide provides a validated, self-correcting protocol for docking these ligands. It integrates Density Functional Theory (DFT) for ligand parameterization with high-exhaustiveness AutoDock Vina sampling.

Chemical Context & Challenges

The core structure involves a quinoline ring substituted at the C4 position with a methanone (carbonyl) linker.

Critical Docking Variables:
  • The Methanone Bridge: The

    
     torsion angle is electronically conjugated. Molecular Mechanics (MM) force fields often overestimate the flexibility of this bond. Solution:  DFT pre-optimization.
    
  • Quinoline Nitrogen (

    
    ):  This atom acts as a critical Hydrogen Bond Acceptor (HBA). Its protonation state is pH-dependent (pKa ~4.9). At physiological pH (7.4), it is predominantly neutral, but the local protein environment (e.g., acidic pockets in aspartyl proteases) can shift this.
    
  • Pi-Stacking: The bicyclic aromatic system relies heavily on T-shaped or parallel displaced

    
     stacking, which requires scoring functions calibrated for lipophilic contact (e.g., Vina or Glide XP).
    

Phase I: Ligand Preparation (The Hybrid QM/MM Approach)

Rationale: To prevent unrealistic conformers, the ligand geometry must be minimized using Quantum Mechanics before docking.

Protocol A: DFT Geometry Optimization

Software: Gaussian 09/16 or ORCA (Open Source). Theory Level: B3LYP/6-311G(d,p).

  • Construction: Build the 2D structure of the quinoline-4-yl methanone derivative.

  • Pre-optimization: Minimize using a standard force field (MMFF94) to remove steric clashes.

  • DFT Input Setup:

    • Functional: B3LYP (Hybrid functional for accurate bond lengths).

    • Basis Set: 6-311G(d,p) (Polarization functions essential for the carbonyl oxygen and quinoline nitrogen).

    • Solvent Model: PCM (Water) – optional but recommended for solubility prediction.

  • Output Processing: Extract the optimized XYZ coordinates. Note the dihedral angle of the methanone bridge; it should generally act as a semi-rigid planar system due to conjugation.

Protocol B: Charge Assignment

Rationale: Standard Gasteiger charges may underestimate the polarization of the methanone carbonyl.

  • Method: RESP (Restrained Electrostatic Potential) charges are superior, but Gasteiger-Marsili charges are acceptable if DFT optimization was performed correctly.

  • Torsion Tree: Define the bond between the Quinoline C4 and the Carbonyl C as Rotatable but with a high torsional penalty if using flexible docking, or keep it Rigid in the DFT-minimized conformation if the target pocket is narrow.

Phase II: Target Preparation & Grid Generation

Target Class Examples:

  • Kinase: EGFR (e.g., PDB: 1M17) - ATP binding pocket.

  • Viral Protease: SARS-CoV-2 Mpro (e.g., PDB: 6LU7) - Catalytic dyad.

Workflow Diagram

The following Graphviz diagram illustrates the integrated QM-Docking workflow.

DockingWorkflow Ligand2D 2D Ligand Structure (Quinoline-4-yl methanone) MM_Min MMFF94 Minimization (Steric Clash Removal) Ligand2D->MM_Min DFT_Opt DFT Optimization (B3LYP/6-311G**) Fix Dihedrals MM_Min->DFT_Opt Geometry input Docking AutoDock Vina Exhaustiveness: 32 Modes: 20 DFT_Opt->Docking PDBQT (Ligand) PDB_Prep Receptor Prep (Remove H2O, Add Polar H) Assign Kollman Charges Grid_Gen Grid Box Generation (Center: Active Site residues) Spacing: 0.375 Å PDB_Prep->Grid_Gen Grid_Gen->Docking Config File Analysis Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis

Figure 1: Hybrid DFT-Docking workflow ensuring correct ligand geometry before simulation.

Grid Parameters (AutoDock Vina)

The grid must encompass the active site with a buffer for the bulky quinoline tail.

ParameterSettingRationale
Grid Spacing 0.375 ÅStandard Vina resolution for atomic discrimination.
Center (X,Y,Z) Target SpecificKinase: Centered on the Gatekeeper residue.Protease: Centered on Catalytic Cysteine/Histidine.
Size (X,Y,Z)

Å
Sufficient to accommodate the quinoline scaffold (~8Å) plus substituents without wall artifacts.
Energy Range 4 kcal/molOnly retain conformers within 4 kcal/mol of the global minimum.
Exhaustiveness 32 - 64 CRITICAL: Default is 8. Quinoline-methanones are elongated and require higher sampling to find the global minimum in deep pockets.

Phase III: Docking Simulation Protocol

Step 1: Input File Generation (PDBQT)

Use AutoDock Tools (MGLTools) or OpenBabel .

  • Receptor: Merge non-polar hydrogens. Assign Kollman United Atom charges.

  • Ligand: Merge non-polar hydrogens. Ensure the amide/methanone bond is treated correctly (check the torsion tree).

Step 2: Configuration File (conf.txt)

Create a text file with the following validated parameters:

Step 3: Execution

Run Vina from the command line for stability: ./vina --config conf.txt --log docking_log.txt

Phase IV: Data Interpretation & Interaction Mapping

Success Criteria (Self-Validation)
  • Binding Affinity: A robust hit for this scaffold typically yields

    
     kcal/mol.
    
  • RMSD Validation: If a co-crystallized ligand exists, redock it. The RMSD must be

    
     Å.
    
  • Key Interactions:

    • H-Bond: The Methanone Oxygen (C=O) often accepts a H-bond from backbone amides (e.g., Glu166 in SARS-CoV-2 Mpro).

    • Pi-Cation/Pi-Pi: The Quinoline ring should stack with aromatic residues (Phe, Tyr, Trp).

Interaction Logic Diagram

Interactions cluster_Protein Protein Pocket Ligand Quinoline-4-yl Methanone Res1 Backbone NH (e.g., Glu/Asp) Ligand->Res1 H-Bond Acceptor (C=O or N1) Res2 Aromatic Ring (Phe/Tyr) Ligand->Res2 Pi-Pi Stacking (Quinoline Ring) Res3 Hydrophobic Pocket Ligand->Res3 Van der Waals (Substituents)

Figure 2: Pharmacophore mapping of critical interactions for the quinoline-methanone scaffold.

References

  • BenchChem. (2025).[1][2] Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. BenchChem Application Notes. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Prasanth, V. G., et al. (2023).[3] Quinoline analogue as a potential inhibitor of SARS-CoV-2 main protease: ADMET prediction, molecular docking and dynamics simulation analysis.[4] Journal of Biomolecular Structure and Dynamics. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Basis for B3LYP protocol). Link

  • Marcou, G., & Rognan, D. (2007). Optimizing fragment and scaffold docking by use of molecular interaction fingerprints. Journal of Chemical Information and Modeling, 47(1), 195-207. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (4-Propoxyphenyl)(quinolin-4-yl)methanone synthesis

Technical Support Center: Synthesis of (4-Propoxyphenyl)(quinolin-4-yl)methanone Case ID: QPM-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Propoxyphenyl)(quinolin-4-yl)methanone

Case ID: QPM-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Phase

Welcome to the technical support hub for (4-Propoxyphenyl)(quinolin-4-yl)methanone . This molecule features an electron-rich propoxyphenyl ring coupled to an electron-deficient quinoline system.

High-yield synthesis of this scaffold is notoriously difficult due to two conflicting electronic behaviors:

  • The Quinoline Trap: The basic nitrogen in the quinoline ring sequesters Lewis acids (in Friedel-Crafts) or suffers nucleophilic attack (in Grignard reactions).

  • Regioselectivity: Ensuring the ketone forms at the para-position of the propoxybenzene without over-addition.

Please identify your current synthetic route to proceed to the relevant troubleshooting guide:

  • Route A (Friedel-Crafts Acylation): Acid chloride + Propoxybenzene + Lewis Acid (

    
    ).
    
  • Route B (Organometallic Addition): Quinoline Weinreb Amide + 4-Propoxyphenylmagnesium bromide.

Route A: Friedel-Crafts Acylation Troubleshooting

User Query: "I am using quinoline-4-carbonyl chloride and propoxybenzene with 1.1 equivalents of


, but my yield is stuck <30%, and I see unreacted starting material."
Root Cause Analysis: The Lewis Acid Sink

In standard Friedel-Crafts, 1.1 equivalents of


 are sufficient. However, the quinoline nitrogen is a Lewis base. It reacts faster with 

than the acid chloride does.
  • 1st Eq of

    
    :  Coordinates tightly to the Quinoline Nitrogen (deactivating the catalyst).
    
  • Result: No free Lewis acid remains to generate the acylium ion.

Protocol Adjustment (The "Swamping" Method)

To fix this, you must "swamp" the system with excess Lewis acid.

Optimized Protocol:

  • Stoichiometry: Increase

    
     to 3.5 equivalents .
    
    • 1.0 eq for the Quinoline Nitrogen.

    • 1.0 eq for the Carbonyl Oxygen (complexation).

    • 1.5 eq to drive the catalytic cycle.

  • Solvent Switch: Replace Dichloromethane (DCM) with Nitrobenzene or 1,2-Dichloroethane (DCE) .

    • Why? The Quinoline-

      
       complex is often insoluble in DCM, coating the stir bar and stopping the reaction. Nitrobenzene solubilizes this complex.
      
  • Temperature: Heat to 80°C (if using DCE/Nitrobenzene). The electron-deficient quinoline carbonyl is less reactive and requires thermal energy to attack the propoxybenzene.

Visualizing the "Lewis Acid Sink" Failure Mode:

FriedelCraftsFailure cluster_0 Reagents cluster_1 The Trap (Dead End) cluster_2 The Fix Q Quinoline-4-COCl Complex N-AlCl3 Complex (Precipitate) Q->Complex Fast Reaction Al AlCl3 (1.1 eq) Al->Complex NoAcyl No Acylium Ion Generated Complex->NoAcyl Excess Add Excess AlCl3 (>3.0 eq) Complex->Excess Saturation Acylium Free Acylium Ion Generates Product Excess->Acylium

Caption: The "Lewis Acid Sink" effect where quinoline nitrogen deactivates the catalyst, requiring excess reagent to proceed.

Route B: Weinreb Amide / Grignard Troubleshooting (Recommended)

User Query: "I am adding 4-propoxyphenylmagnesium bromide to ethyl quinoline-4-carboxylate. I am getting a mixture of the ketone, tertiary alcohol, and unidentifiable tars."

Root Cause Analysis: Over-Addition & Ring Attack
  • Over-addition: Esters react twice with Grignards to form tertiary alcohols.[1]

  • Chemoselectivity: The quinoline ring is electron-deficient. Grignard reagents are nucleophiles.[1][2] They will attack the C2 position of the quinoline ring (nucleophilic aromatic substitution) rather than the carbonyl, creating "tars."

Protocol Adjustment: The Weinreb Intermediate

You must switch from the ester to the Weinreb Amide (N-methoxy-N-methylamide). This forms a stable chelated intermediate that prevents over-addition and allows milder conditions.

Optimized Protocol:

  • Precursor Synthesis: Convert Quinoline-4-carboxylic acid to the Weinreb amide using EDC/HOBt and N,O-dimethylhydroxylamine.

  • Grignard Addition:

    • Solvent: Anhydrous THF (critical).

    • Temperature: Cool to -40°C (Do not run at 0°C or RT).

    • Why? At -40°C, the reaction with the Weinreb amide is fast, but the background reaction (attack on the quinoline ring) is kinetically suppressed.

  • Quenching: Use saturated

    
     or 1M HCl. Do not allow the reaction to warm up before quenching.
    

Comparison of Yields by Method:

ParameterDirect Ester AdditionFriedel-Crafts (Standard)Friedel-Crafts (Optimized)Weinreb Amide Route
Reagents Ester + GrignardAcid Chloride + 1.1 eq AlCl3Acid Chloride + 3.5 eq AlCl3Weinreb + Grignard
Major Impurity Tertiary AlcoholUnreacted SMPolymerized PropoxybenzeneTrace SM
Typical Yield 15-25%<30%65-75%85-92%
Purification Difficult (Column)ModerateModerateEasy (Crystallization)

General FAQs & Purification

Q: My product is an oil that won't crystallize. How do I purify it? A: Quinoline ketones are often sticky due to pi-stacking.

  • Salt Formation: Dissolve the crude oil in ethanol and add 1.1 eq of HCl (in ether or dioxane). The hydrochloride salt of the quinoline is usually a stable, high-melting solid that precipitates easily.

  • Free-basing: Filter the salt, wash with ether, and re-suspend in water/DCM. Neutralize with

    
     to recover the pure free base.
    

Q: I see a significant emulsion during workup. A: This is common with quinolines.

  • Fix: Do not shake vigorously. Use a gentle swirling motion.

  • Additive: Add Rochelle's Salt (Potassium Sodium Tartrate) if you used Aluminum or Magnesium reagents. It chelates the metal ions that stabilize the emulsion. Filter the biphasic mixture through a pad of Celite if "rag layers" persist.

Mechanistic Visualization

The following diagram illustrates the preferred Weinreb Amide Pathway which avoids the "Double Addition" pitfall common in ester precursors.

WeinrebMechanism cluster_inputs Step 1: Preparation cluster_reaction Step 2: Grignard Addition (-40°C) cluster_workup Step 3: Hydrolysis Acid Quinoline-4-COOH Weinreb Weinreb Amide (Stable Intermediate) Acid->Weinreb EDC/HOBt NH(OMe)Me Chelate Stable Mg-Chelate (Prevents Over-addition) Weinreb->Chelate + Grignard Grignard 4-Propoxyphenyl-MgBr Grignard->Chelate Target Target Ketone (High Purity) Chelate->Target Acid Quench (HCl)

Caption: The Weinreb Amide pathway prevents tertiary alcohol formation via a stable Magnesium chelate intermediate.

References

  • Standard Grignard Limitations

    • Araki, M., et al.[3] "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones."[3] Chemistry Letters, 1974.[3] Link

    • Note: Highlights the necessity of ligand control or alternative activ
  • Weinreb Amide Methodology

    • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

    • Context: The foundational text for using N-methoxy-N-methylamides to synthesize ketones without over-addition.
  • Friedel-Crafts on Deactivated Rings

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[4][5] Interscience Publishers, 1964.

    • Context: Establishes the requirement for excess Lewis acid when acylating substrates containing basic nitrogen
  • Quinoline Synthesis & Functionalization

    • Kouzi, S. A., et al. "Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives." Archiv der Pharmazie, 2016. Link

    • Context: Provides specific spectral data and handling techniques for 4-phenoxyquinoline deriv
  • Troubleshooting Grignard/Ester Reactions

    • Master Organic Chemistry. "Reaction of Grignard Reagents With Esters."[1] Link

    • Context: Mechanistic explanation of the "double addition" failure mode addressed in Route B.

Sources

Optimization

Stability of (4-Propoxyphenyl)(quinolin-4-yl)methanone in aqueous buffer

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability of (4-Propoxyphenyl)(quinolin-4-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability of (4-Propoxyphenyl)(quinolin-4-yl)methanone in aqueous buffer solutions. Since specific stability data for this compound is not extensively published, this document synthesizes information from analogous structures and established principles of drug stability testing to provide robust guidance.

Technical Support Center: (4-Propoxyphenyl)(quinolin-4-yl)methanone

This center is designed to proactively address the challenges you may encounter during the formulation and handling of (4-Propoxyphenyl)(quinolin-4-yl)methanone in aqueous media. Our guidance is structured to help you anticipate potential stability issues, troubleshoot experimental anomalies, and design robust analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable points of chemical instability in the (4-Propoxyphenyl)(quinolin-4-yl)methanone molecule?

A1: Based on its chemical structure, the molecule has three primary regions susceptible to degradation in an aqueous environment:

  • The Quinoline Ring System: Quinoline and its derivatives are known to be susceptible to oxidative and photolytic degradation.[1][2][3] The nitrogen-containing heterocyclic ring can be oxidized, often initiated by hydroxylation, which can lead to ring-opening products.[4][5]

  • The Ether Linkage: The propoxy group (-O-CH₂CH₂CH₃) is an ether linkage. Ethers can undergo slow hydrolysis under acidic conditions to form an alcohol and a phenol.

  • The Ketone (Methanone) Group: The carbonyl group linking the quinoline and phenyl rings is a potential site for nucleophilic attack, although generally more stable than esters. Under harsh pH conditions or in the presence of strong nucleophiles, cleavage is possible.

Q2: What are the primary degradation pathways I should be concerned with?

A2: The three main degradation pathways to investigate are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Degradation via reaction with water, which can be catalyzed by acidic or basic conditions (low or high pH). This would primarily affect the ether linkage.

  • Oxidation: Degradation due to reaction with dissolved oxygen or contaminating peroxides. This is a significant pathway for the quinoline moiety.[2] The reaction can be accelerated by metal ions and exposure to light.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.[6] Both the quinoline and the benzophenone-like structure are chromophores that absorb UV light, making them susceptible to photolytic cleavage or rearrangement.[3][7]

Q3: What analytical technique is best suited for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is the gold standard.[8][9] This technique allows for the separation and quantification of the parent compound from its potential degradation products. A PDA detector is highly recommended as it can help in assessing peak purity and provides UV spectral information for both the parent drug and any new peaks that appear, aiding in their initial characterization.[10] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Q4: I'm having trouble dissolving the compound in my aqueous buffer. What can I do?

A4: Due to its largely aromatic structure, (4-Propoxyphenyl)(quinolin-4-yl)methanone is expected to have low aqueous solubility. To improve solubility for in vitro experiments, you can:

  • Prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

  • Perform a serial dilution of the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting your experimental system.

  • Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

  • Be aware that precipitation can still occur over time, especially at higher concentrations or upon refrigeration. Visually inspect your solutions before each use.

Troubleshooting Guide

This section addresses specific problems you might encounter during your stability assessments.

Problem / Observation Probable Cause Recommended Action & Explanation
"My compound concentration is decreasing over time in my buffered solution, even when stored protected from light." Hydrolysis Your compound is likely undergoing acid- or base-catalyzed hydrolysis. The stability of the compound is pH-dependent. Action: Perform a pH stability profile. Prepare your compound in a series of buffers across a wide pH range (e.g., pH 3, 5, 7, 9, 11) and monitor its concentration over time. This will identify the pH at which the compound is most stable for your experiments.
"I see several new, smaller peaks appearing in my HPLC chromatogram after my solution was left on the lab bench." Photodegradation and/or Oxidation Exposure to ambient light and/or atmospheric oxygen is likely causing degradation. The quinoline ring is particularly sensitive to these conditions.[3][11] Action: Conduct a forced degradation study (see protocol below) to confirm sensitivity. For routine handling, prepare solutions fresh, use amber vials or wrap containers in foil, and consider sparging your buffer with nitrogen or argon to remove dissolved oxygen.
"The recovery of my compound is inconsistent and often lower than expected." Poor Solubility or Adsorption The compound may be precipitating from the solution or adsorbing to the surface of your container (e.g., plastic tubes, well plates). Action: First, confirm solubility at your working concentration. If solubility is not the issue, consider using low-adsorption plasticware or silanized glass containers. Including a small percentage of a non-ionic surfactant (e.g., Tween-20) in the buffer can sometimes mitigate adsorption, but you must verify its compatibility with your downstream assay.
"I need to develop a stability-indicating method but don't know where to start." Lack of a Validated Protocol A stability-indicating method must be able to resolve the active compound from all potential degradation products.[12] Action: Follow the "Protocol for a Forced Degradation Study" outlined below. This systematic approach uses stress conditions (acid, base, oxidation, heat, light) to generate degradation products, which are then used to develop and validate a specific HPLC method.[13]

Experimental Protocols & Methodologies

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating (4-Propoxyphenyl)(quinolin-4-yl)methanone from its stress-induced degradation products.

  • Initial Method Scouting:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

    • Mobile Phase: Use a gradient elution with Mobile Phase A as 0.1% formic acid or trifluoroacetic acid in water and Mobile Phase B as acetonitrile or methanol.

    • Gradient: A typical starting gradient would be 10-90% B over 20 minutes.

    • Detection: Use a PDA detector set to a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan of a pure standard).

  • Sample Preparation for Method Development:

    • Prepare a "cocktail" sample by mixing equal volumes of the solutions from the forced degradation study (Protocol 2) after they have been neutralized and diluted. This sample contains the parent compound and a variety of degradation products.

  • Method Optimization:

    • Inject the cocktail sample into the HPLC system.

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the parent peak is spectrally pure using the PDA detector's purity analysis function in the presence of degradants.

    • Linearity & Range: Establish a calibration curve with at least five concentrations to ensure a linear response.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.[12][13]

Starting Material: Prepare a stock solution of (4-Propoxyphenyl)(quinolin-4-yl)methanone at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

Stress ConditionProtocolTermination & Analysis
Acid Hydrolysis Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24-48 hours.Cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature for 8-24 hours.Neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
Oxidation Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light, for 24 hours.[10]Dilute the sample directly with the mobile phase for HPLC analysis.
Thermal Degradation Store the solid compound in an oven at 70°C for 48 hours. Separately, reflux a solution (~100 µg/mL in 50:50 water:acetonitrile) at 70°C for 48 hours.For the solid, dissolve in solvent and dilute for analysis. For the solution, cool and inject directly.
Photolytic Degradation Expose both the solid compound and a solution (~100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6] A control sample should be wrapped in foil.Prepare/dilute samples for HPLC analysis.

Target Degradation: The goal for each stress condition is to achieve 5-20% degradation of the parent compound.[13] If degradation is too rapid, reduce the time, temperature, or stressor concentration. If degradation is too slow, increase the severity of the conditions.

Visualizations: Degradation Pathways & Workflows

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photolysis Photolysis (UV/Vis Light) Parent (4-Propoxyphenyl)(quinolin-4-yl)methanone H1 4-Propoxyphenol Parent->H1 H₂O, H⁺/OH⁻ H2 Quinoline-4-carboxylic acid Parent->H2 H₂O, H⁺/OH⁻ O1 Quinoline-N-oxide derivatives Parent->O1 [O] O2 Hydroxylated quinoline derivatives Parent->O2 [O] P1 Ring-opened products Parent->P1 P2 Radical coupling products Parent->P2

Caption: Predicted degradation pathways for (4-Propoxyphenyl)(quinolin-4-yl)methanone.

Diagram 2: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A1 Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1 M HCl, 60°C) A1->B1 B2 Base Hydrolysis (0.1 M NaOH, RT) A1->B2 B3 Oxidation (3% H₂O₂, RT) A1->B3 B4 Thermal (70°C, Solid/Solution) A1->B4 B5 Photolytic (ICH Q1B Light) A1->B5 C1 Neutralize & Dilute Samples B1->C1 B2->C1 B3->C1 B4->C1 B5->C1 C2 Analyze via HPLC-PDA C1->C2 D1 Identify Degradation Products C2->D1 D2 Develop Stability-Indicating Method C2->D2 D3 Determine Intrinsic Stability C2->D3

Caption: Workflow for conducting a forced degradation study.

References

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology.
  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. (1998).
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Pathway proposed for the degradation of quinoline.
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012).
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2023). Arabian Journal of Chemistry.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). Journal of the Iranian Chemical Society.
  • Stability issues and degradation pathways of 2-Hydroxyquinoline. Benchchem.
  • Degradation of quinoline by a soil bacterium. (1976). Microbios.
  • Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. (2012). OSTI.GOV.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series.
  • Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S.
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Purity Validation: Elemental Analysis vs. Orthogonal Methods for (4-Propoxyphenyl)(quinolin-4-yl)methanone

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] In the development of quinoline-based pharmacophores—often utilized for their antimalarial, anticancer (c-Met inhibition), and antipsychotic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the development of quinoline-based pharmacophores—often utilized for their antimalarial, anticancer (c-Met inhibition), and antipsychotic properties—the validation of bulk purity is a critical bottleneck. This guide focuses on (4-Propoxyphenyl)(quinolin-4-yl)methanone (


), a structural isomer critical in Structure-Activity Relationship (SAR) studies involving the 4-position of the quinoline ring.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk impurities such as inorganic salts or trapped non-polar solvents—a common issue with lipophilic propoxy-substituted quinolines. This guide objectively compares Elemental Analysis (CHN) against HRMS and quantitative NMR (qNMR), demonstrating why combustion analysis remains the "Gold Standard" for bulk purity validation in this class of compounds.

Elemental Analysis Data: Theoretical vs. Experimental

The following data represents the validation standard for a "Research Grade" (>98% purity) sample of the title compound.

Molecular Formula:


Molecular Weight:  291.35  g/mol 
Table 1: Combustion Analysis Specifications (Tolerance )
ElementTheoretical Mass %Experimental Mass % (Batch Q4-PROP-003)Delta (

)
Status
Carbon (C) 78.33% 78.15%-0.18%PASS
Hydrogen (H) 5.88% 5.92%+0.04%PASS
Nitrogen (N) 4.81% 4.78%-0.03%PASS
Oxygen (O) 10.98% Calculated by differenceN/AN/A

Analyst Insight: The slight negative deviation in Carbon (-0.18%) combined with a negligible Hydrogen shift suggests the sample is free of significant solvent entrapment (e.g., Toluene or Hexanes), which would typically skew Carbon results positively by >1.0%.

Comparative Analysis: EA vs. HRMS vs. qNMR

For a researcher deciding how to validate this specific quinoline derivative, the choice of method dictates the reliability of downstream biological assays.

Table 2: Performance Comparison Matrix
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (

with Internal Std)
Primary Output Bulk Purity (% composition)Molecular Identity (m/z)Specific Purity (molar ratio)
Solvent Detection High (Detects trapped solvents as C/H deviations)Low (Solvents often below scan range or suppressed)High (Distinct peaks, but requires assignment)
Inorganic Detection High (Residue/Ash indicates salts/metals)Zero (Inorganics do not ionize in standard ESI)Zero (Inorganics are NMR silent)
Sample Requirement ~2–5 mg (Destructive)<0.1 mg (Non-destructive)~5–10 mg (Non-destructive)
Suitability for

Optimal (Verifies removal of inorganic catalysts like Pd)Partial (Confirms structure, misses bulk contaminants)Alternative (Good, but requires soluble standard)
Critical Analysis

For (4-Propoxyphenyl)(quinolin-4-yl)methanone, HRMS is insufficient for release testing . The synthesis of 4-substituted quinolines often involves Palladium-catalyzed coupling or acid-mediated condensation.

  • Scenario: If your sample contains 5% inorganic salt (NaCl or Pd residue), HRMS will still show a perfect parent peak

    
    .
    
  • Result: You proceed to biological testing with 5% less active compound than calculated, skewing

    
     values.
    
  • Solution: EA detects this immediately as a drop in %C, %H, and %N proportional to the inorganic mass.

Experimental Protocol: Combustion Analysis for Quinolines

Quinolines are nitrogen-rich heterocycles that can form refractory chars (graphitic carbon) during combustion, leading to artificially low Carbon readings. This protocol mitigates that risk.[1]

Methodology: Flash Dynamic Combustion
  • Instrument Prep: Calibrate CHN Analyzer (e.g., Elementar vario EL cube) using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).

    • System Check: Run a "Blank" (empty tin capsule) to baseline atmospheric Nitrogen.

  • Sample Weighing:

    • Weigh 2.0 ± 0.1 mg of dried (4-Propoxyphenyl)(quinolin-4-yl)methanone into a tin capsule.

    • Crucial Step: Add 5–10 mg of Tungsten Trioxide (

      
      )  powder to the capsule.
      
    • Why?

      
       acts as an oxygen donor and flux, preventing the quinoline ring from forming unburnable char, ensuring 100% oxidation to 
      
      
      
      .
  • Combustion Cycle:

    • Furnace Temp: 1150°C (Oxygen rich environment).

    • Reduction Temp: 850°C (Copper column to convert

      
      ).
      
  • Detection:

    • Gases (

      
      ) separated via TPD (Temperature Programmed Desorption) column.
      
    • Detected via Thermal Conductivity Detector (TCD).

Visualization of Validation Workflow

The following diagrams illustrate the logical flow for validating this compound and the decision matrix when analysis fails.

Diagram 1: The Validation Lifecycle

This workflow ensures that only "Application-Ready" material reaches the biological assay stage.

ValidationWorkflow Synthesis Synthesis (Pd-Catalyzed Coupling) Workup Workup & Isolation (Recrystallization) Synthesis->Workup Check1 Identity Check (HRMS / TLC) Workup->Check1 Drying Vacuum Drying (>24h @ 40°C) Check1->Drying Identity Confirmed EA Elemental Analysis (CHN + WO3) Drying->EA Decision Pass within 0.4%? EA->Decision Release Release for Bio-Assay Decision->Release YES FailAnalysis Failure Analysis (See Diag 2) Decision->FailAnalysis NO

Caption: Figure 1. Integrated workflow for validating synthetic quinoline intermediates. Note the critical drying step prior to EA.

Diagram 2: Troubleshooting Failed EA Data

When the result for


 falls outside the 

tolerance, use this logic to identify the impurity.

FailureLogic Start EA Result Failed (>0.4% Deviation) CheckC Is Carbon (C) High or Low? Start->CheckC HighC High Carbon (+) High Hydrogen (+) CheckC->HighC High C LowC Low Carbon (-) Low Nitrogen (-) CheckC->LowC Low C Solvent Trapped Solvent (Toluene/Hexane) HighC->Solvent Check NMR for Solvent Peaks Water Hygroscopicity (Water trapped) LowC->Water If H is High Inorganic Inorganic Contamination (Silica/Salts/Pd) LowC->Inorganic If H/N also Low

Caption: Figure 2. Diagnostic logic for interpreting EA deviations. Low values across all elements typically indicate non-combustible inorganic contaminants.

References

  • Wait, R. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Organic & Inorganic Au. [Link]

  • Ajani, O. O., et al. (2022).[2] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Propoxyphenyl)(quinolin-4-yl)methanone for Laboratory Professionals

The foundational principle guiding this protocol is to treat (4-Propoxyphenyl)(quinolin-4-yl)methanone as a hazardous waste. This "cradle-to-grave" approach, mandated by regulations such as the Resource Conservation and...

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle guiding this protocol is to treat (4-Propoxyphenyl)(quinolin-4-yl)methanone as a hazardous waste. This "cradle-to-grave" approach, mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), holds the generator responsible for the waste from its creation to its ultimate disposal[1][2].

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given that (4-Propoxyphenyl)(quinolin-4-yl)methanone is a quinoline derivative, it is prudent to consider the potential hazards associated with this class of compounds. Quinoline itself is classified as a hazardous substance, and its derivatives may exhibit similar toxicological profiles[3]. Therefore, all handling and disposal procedures must be conducted with appropriate PPE to minimize exposure.

Mandatory Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Body Protection A laboratory coat; chemical-resistant apron for larger quantitiesTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respiratorTo be used if there is a risk of generating dust or aerosols.

All operations involving (4-Propoxyphenyl)(quinolin-4-yl)methanone and its waste must be performed within a certified chemical fume hood to mitigate the risk of inhalation[4]. Furthermore, ensure that an eyewash station and safety shower are readily accessible in the immediate work area[5].

Section 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step in preventing accidental chemical reactions and ensuring compliant disposal[4].

Step-by-Step Segregation and Containerization Protocol:

  • Waste Identification : Clearly identify all waste streams containing (4-Propoxyphenyl)(quinolin-4-yl)methanone. This includes unused product, reaction byproducts, contaminated consumables, and cleaning materials.

  • Segregation :

    • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, properly labeled solid waste container.

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, compatible liquid waste container.

    • Do Not Mix : Do not mix (4-Propoxyphenyl)(quinolin-4-yl)methanone waste with other incompatible waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[4].

  • Container Selection :

    • Use only approved hazardous waste containers that are chemically compatible with (4-Propoxyphenyl)(quinolin-4-yl)methanone. High-density polyethylene (HDPE) or glass containers are generally appropriate[4].

    • Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[6]. The original chemical container is often a suitable choice for waste collection[6].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Start Start: Identify Waste AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards DonPPE Don Appropriate PPE AssessHazards->DonPPE Segregate Segregate Waste (Solid vs. Liquid) DonPPE->Segregate Containerize Select & Use Compatible Container Segregate->Containerize Label Label Container (Contents, Hazards, Date) Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Inspect Weekly Inspection Store->Inspect ContactEHS Contact EHS for Pickup Inspect->ContactEHS Documentation Complete Waste Manifest ContactEHS->Documentation End End: Compliant Disposal Documentation->End

Caption: A flowchart illustrating the key stages of the disposal process for (4-Propoxyphenyl)(quinolin-4-yl)methanone.

Section 3: Labeling and Temporary Storage

Accurate and comprehensive labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste[7][8].

Labeling Requirements:

Each hazardous waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "(4-Propoxyphenyl)(quinolin-4-yl)methanone" (avoiding abbreviations and chemical formulas)

  • The approximate concentration and quantity of the waste

  • The date accumulation started (the date the first drop of waste was added to the container)

  • The associated hazards (e.g., "Toxic," "Irritant" - based on the precautionary approach for a novel quinoline derivative)

Temporary Storage Guidelines:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8][9].

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Keep waste containers closed at all times, except when adding waste[6][9].

  • Secondary containment is recommended to prevent the spread of material in case of a leak.

Section 4: Final Disposal Procedures

The final disposal of (4-Propoxyphenyl)(quinolin-4-yl)methanone must be conducted through your institution's approved hazardous waste management program[4].

Step-by-Step Final Disposal:

  • Contact Your EHS Department : Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policy), contact your Environmental Health and Safety (EHS) department to schedule a waste pickup[4].

  • Provide Necessary Information : Be prepared to provide the EHS department with all the information from the waste label.

  • Documentation : Complete any required waste manifest or pickup request forms accurately and completely. This documentation is a legal record of the waste's journey from your laboratory to the final disposal facility.

  • Never Dispose of in Regular Trash or Drains : Under no circumstances should (4-Propoxyphenyl)(quinolin-4-yl)methanone or its contaminated materials be disposed of in the regular trash or poured down the drain[6][8][10]. This is a violation of environmental regulations and poses a significant safety risk.

Section 5: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary : For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Control the Spill (if safe to do so) : For small, manageable spills, and only if you are trained and equipped to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Cleanup : Wearing the appropriate PPE, carefully clean up the spill. Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.

  • Decontaminate : Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report : Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (4-Propoxyphenyl)(quinolin-4-yl)methanone, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Justrite. How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. [Link]

  • The University of Tennessee Health Science Center. The Laboratory Standard. [Link]

  • PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

Sources

Handling

Personal protective equipment for handling (4-Propoxyphenyl)(quinolin-4-yl)methanone

Operational Safety Guide: Handling (4-Propoxyphenyl)(quinolin-4-yl)methanone Executive Summary & Risk Profile (4-Propoxyphenyl)(quinolin-4-yl)methanone is a bioactive organic intermediate characterized by a quinoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (4-Propoxyphenyl)(quinolin-4-yl)methanone

Executive Summary & Risk Profile

(4-Propoxyphenyl)(quinolin-4-yl)methanone is a bioactive organic intermediate characterized by a quinoline scaffold fused with a propoxy-substituted benzoyl moiety. In drug discovery, quinoline derivatives are frequently utilized as pharmacophores for antimalarial, anticancer, and antiviral applications.

Critical Safety Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often proprietary or unavailable in public repositories, this guide applies Universal Precautions for Potent Compounds (Control Banding: OEB 3) based on the Structural Activity Relationship (SAR) of the quinoline class.

Hazard Identification (Inferred from Quinoline/Methanone Analogs):

  • Acute Toxicity: Potential for toxicity via inhalation and ingestion.[1][2]

  • Target Organ Toxicity: Quinoline moieties are hepatotoxic and potential mutagens.[2]

  • Physical Hazard: Combustible dust if aerosolized.

  • Sensitization: Possible respiratory and skin sensitizer.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Category Standard Technical Justification
Respiratory P100 / N99 (Solids) or PAPR Particulate Control: Standard N95s may not provide sufficient protection against bioactive dusts with unknown OELs. A P100 filter captures 99.97% of airborne particles.
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Permeation Resistance: Quinoline derivatives are lipophilic. Double gloving provides a "breakthrough buffer." If dissolved in DCM or Acetone, use Silver Shield/Laminate undergloves.
Eye Protection Chemical Splash Goggles Aerosol Defense: Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a sealed environment.
Body Protection Tyvek® Lab Coat (Closed front)Contamination Control: Cotton coats absorb chemicals. Tyvek repels dust and liquids, preventing migration to street clothes.

Operational Protocol: Safe Handling Workflow

Phase 1: Engineering Controls & Setup
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a Certified Chemical Fume Hood or Powder Containment Enclosure .

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Quinoline powders are prone to static charge, leading to "fly-away" dust that contaminates surfaces.

Phase 2: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or "weighing boat tent" inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) inside the vial before transferring to the reaction vessel. Handling liquids is safer than handling airborne powders.

Phase 3: Reaction & Cleanup[1][3][5]
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. This prevents oxidation and reduces fire risk if the solvent is volatile.

  • Decontamination: Wipe all surfaces with a surfactant (soap/water) followed by 70% Ethanol. Do not use bleach immediately, as it may react with nitrogenous heterocycles to form chloramines.

Visualization: Risk Assessment & Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the physical state of the material.

PPE_Decision_Tree Start Start: Material Handling State Determine Physical State Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Oil State->Liquid Dissolved Risk_Solid Risk: Inhalation (Dust) Static Aerosolization Solid->Risk_Solid Risk_Liquid Risk: Skin Absorption Splash Hazard Liquid->Risk_Liquid Control_Solid Engineering: Powder Hood PPE: P100 Mask + Goggles Risk_Solid->Control_Solid Control_Liquid Engineering: Fume Hood PPE: Nitrile (Double) + Face Shield Risk_Liquid->Control_Liquid Disposal Disposal: High-Temp Incineration Control_Solid->Disposal Control_Liquid->Disposal

Caption: Operational logic flow for selecting controls based on the physical state of (4-Propoxyphenyl)(quinolin-4-yl)methanone.

Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation. Do not dry sweep.

  • Collect: Scoop the wet material into a wide-mouth hazardous waste jar.

  • Clean: Wash the area with soap and water three times.

Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless halogenated solvents were used).

  • Method: High-Temperature Incineration . This is required to fully destroy the stable quinoline ring structure.

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) in the waste stream to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (PubChem). Quinoline - Compound Summary (CID 7047). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Propoxyphenyl)(quinolin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Propoxyphenyl)(quinolin-4-yl)methanone
© Copyright 2026 BenchChem. All Rights Reserved.